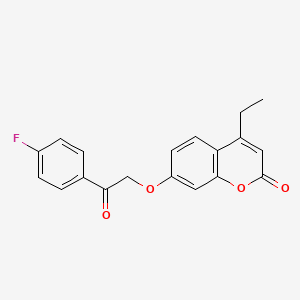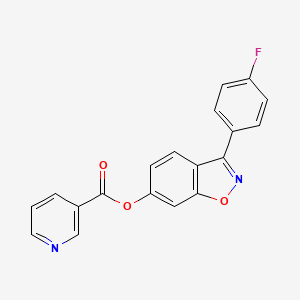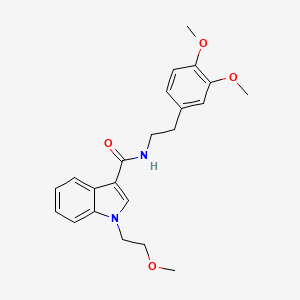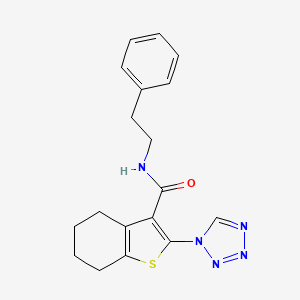![molecular formula C23H16ClNO6 B11153907 6-chloro-4-(4-methoxyphenyl)-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11153907.png)
6-chloro-4-(4-methoxyphenyl)-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of chloro, methoxy, and nitrophenyl groups attached to the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the chromen-2-one core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and a suitable catalyst like aluminum chloride.
Attachment of the Nitro Group: The nitrophenyl group can be introduced through a nucleophilic substitution reaction using 4-nitrophenol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones, oxidized chromen-2-one derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted chromen-2-one derivatives with various functional groups.
Scientific Research Applications
6-Chloro-4-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-4-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the nitro group suggests potential involvement in redox reactions, while the chloro and methoxy groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine: Similar structure with a pyrimidine core instead of chromen-2-one.
2-Chloro-4-methoxypyrimidine: Lacks the nitrophenyl group but shares the chloro and methoxy substituents.
Uniqueness
6-Chloro-4-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one is unique due to its specific combination of functional groups and the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C23H16ClNO6 |
|---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
6-chloro-4-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H16ClNO6/c1-29-17-8-4-15(5-9-17)18-11-23(26)31-21-12-22(20(24)10-19(18)21)30-13-14-2-6-16(7-3-14)25(27)28/h2-12H,13H2,1H3 |
InChI Key |
APYVVATWEFWWMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11153831.png)
![3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11153834.png)
![6-methoxy-N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide](/img/structure/B11153836.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11153852.png)
![4-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}-6-ethylchromen-2-one](/img/structure/B11153864.png)
![3-(1H-indol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}propanamide](/img/structure/B11153874.png)
![6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-[1]benzofuro[2,3-f]chromen-3-one](/img/structure/B11153881.png)
![7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11153891.png)
![N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-tyrosine](/img/structure/B11153892.png)


![N-[3-(hexylamino)-3-oxopropyl]-3-methylbenzamide](/img/structure/B11153908.png)

